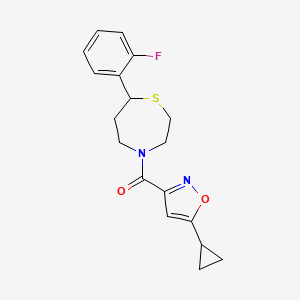
(5-Cyclopropylisoxazol-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropylisoxazol-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H19FN2O2S and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Cyclopropylisoxazol-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule with the molecular formula C18H19FN2O2S and a molecular weight of 346.42 g/mol. It is characterized by the presence of an isoxazole ring and a thiazepane moiety, which contribute to its potential biological activity. This compound has garnered interest in pharmacological research due to its structural features that may influence various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, particularly NEK7 (NIMA-related kinase 7), which plays a crucial role in cell cycle regulation and cellular stress responses.
Pharmacological Properties
-
Antitumor Activity :
- Research indicates that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound's potential as an antineoplastic agent is under investigation, particularly in models of hepatocellular carcinoma and other malignancies .
-
Neuroprotective Effects :
- The isoxazole moiety is known for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Studies are exploring its efficacy in reducing neuronal apoptosis and inflammation.
-
Antimicrobial Activity :
- Initial screenings have suggested that this compound may possess antimicrobial properties, making it a candidate for further development in combating resistant bacterial strains.
Case Study 1: Antitumor Efficacy
A study conducted on cell lines derived from hepatocellular carcinoma demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates. The findings suggest its potential application in neurodegenerative conditions such as Alzheimer's disease.
In Vitro Studies
| Study Type | Target Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antitumor Assay | Hepatocellular Carcinoma | Reduced cell viability by 50% | |
| Neuroprotection Assay | Neuronal Cells | Decreased ROS levels; increased survival |
In Vivo Studies
Preliminary animal studies indicate that administration of the compound leads to significant tumor size reduction in xenograft models, supporting its potential as an anticancer agent.
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-14-4-2-1-3-13(14)17-7-8-21(9-10-24-17)18(22)15-11-16(23-20-15)12-5-6-12/h1-4,11-12,17H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHIZOVEDJRSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(SCC3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














